![molecular formula C11H18N2O3 B2950221 4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol CAS No. 2309590-36-9](/img/structure/B2950221.png)
4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol
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Overview
Description
The compound “4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a tert-butyl group at the 3-position and an amino group at the 5-position, which is further linked to a tetrahydrofuran ring with a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and tetrahydrofuran rings would introduce some rigidity into the structure, while the tert-butyl group would likely add some bulkiness .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The isoxazole ring can participate in various reactions, such as nucleophilic substitutions or additions . The hydroxyl group in the tetrahydrofuran ring could potentially be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group could enhance its solubility in polar solvents .Scientific Research Applications
4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol has been studied extensively for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience, where this compound has been found to have a modulatory effect on the activity of certain ion channels in the brain. This modulation has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain.
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives, the results of the compound’s action could be diverse and depend on the specific targets and pathways involved .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol in lab experiments is its specificity for VGSCs. This specificity allows researchers to study the effects of this compound on these channels without affecting other ion channels in the brain. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol. One area of research is in the development of new synthetic methods for the production of this compound, which could make it more readily available for use in lab experiments. Another area of research is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its effects on the brain.
Synthesis Methods
The synthesis of 4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol is a complex process that involves several steps. The starting material for the synthesis of this compound is tert-butyl isoxazole-5-carboxylate, which reacts with hydroxylamine hydrochloride to form tert-butyl isoxazol-5-yl hydroxylamine. This intermediate compound is then reacted with 1,3-dibromo-2-propanol to form the final product, this compound.
Safety and Hazards
properties
IUPAC Name |
4-[(3-tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)9-4-10(16-13-9)12-7-5-15-6-8(7)14/h4,7-8,12,14H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJIGPRWZPQKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC2COCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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